4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide
Description
4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide is a benzamide derivative featuring a methoxy group at the para position of the benzoyl ring and a piperazine moiety connected via an ethyl linker. This structure is characteristic of compounds targeting central nervous system (CNS) receptors, such as serotonin (5-HT) or dopamine receptors, due to the piperazine subunit's role in modulating receptor affinity and selectivity .
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
4-methoxy-N-(2-piperazin-1-ylethyl)benzamide |
InChI |
InChI=1S/C14H21N3O2/c1-19-13-4-2-12(3-5-13)14(18)16-8-11-17-9-6-15-7-10-17/h2-5,15H,6-11H2,1H3,(H,16,18) |
InChI Key |
NCNLEUREKPXHPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Amide Coupling via Carboxylic Acid Activation
The most widely reported method involves coupling 4-methoxybenzoic acid with 2-(piperazin-1-yl)ethylamine using activating agents. In a representative procedure:
-
Activation of 4-Methoxybenzoic Acid : The carboxylic acid is treated with 1,1’-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) under nitrogen, forming an acyl imidazole intermediate.
-
Nucleophilic Attack by Amine : 2-(Piperazin-1-yl)ethylamine is added dropwise, and the reaction is stirred at 50°C for 12–24 hours.
-
Workup and Purification : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (eluent: 5% methanol in dichloromethane), yielding the target compound as a white solid (65–72% yield).
Key Reaction Parameters :
| Parameter | Condition |
|---|---|
| Solvent | THF |
| Activating Agent | CDI |
| Temperature | 50°C |
| Reaction Time | 12–24 hours |
| Yield | 65–72% |
Protection-Deprotection Strategy for Piperazine
To mitigate side reactions from the piperazine’s secondary amines, a tert-butoxycarbonyl (Boc) protection strategy is employed:
-
Boc Protection : Piperazine is treated with di-tert-butyl dicarbonate in dichloromethane to form Boc-protected piperazine.
-
Ethylenediamine Coupling : The protected piperazine reacts with 2-chloroethylamine hydrochloride in the presence of potassium carbonate, yielding Boc-protected 2-(piperazin-1-yl)ethylamine.
-
Amide Bond Formation : The amine is coupled with 4-methoxybenzoyl chloride in dichloromethane using triethylamine as a base.
-
Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with sodium bicarbonate.
Advantages :
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents (e.g., THF, DMF) enhance reactivity in amide coupling. Triethylamine or N,N-diisopropylethylamine (DIPEA) is preferred over inorganic bases due to better solubility.
Catalytic Approaches
Recent advances utilize coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU, reducing reaction times to 4–6 hours with yields >80%.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6) : δ 8.21 (t, J=5.6 Hz, 1H, NH), 7.83 (d, J=8.8 Hz, 2H, ArH),- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (t, J=5.6 Hz, 1H, NH), 7.83 (d, J=8.8 Hz, 2H, ArH), 6.98 (d, J=8.8 Hz, 2H, ArH), 3.81 (s, 3H, OCH3), 3.56 (q, J=6.0 Hz, 2H, CH2NH), 2.78–2.68 (m, 4H, piperazine-H), 2.60–2.52 (m, 4H, piperazine-H), 2.45 (t, J=6.0 Hz, 2H, CH2N).
Purity and LogP
HPLC purity exceeds 98% (C18 column, acetonitrile/water gradient). Experimental logP (octanol-water partition coefficient) is 1.92, aligning with computational predictions.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-[2-(piperazin-1-yl)ethyl]benzamide.
Reduction: Formation of 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Antidepressant Properties
Research indicates that compounds similar to 4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide exhibit antidepressant effects. The piperazine moiety is known to enhance the binding affinity to serotonin receptors, potentially leading to improved mood regulation and anxiety reduction.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated for cytotoxic effects against various cancer cell lines, showing promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Neurological Disorders
The compound has been explored for its potential in treating neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for addressing conditions like Alzheimer's disease and other cognitive impairments . The design of hybrid molecules incorporating piperazine has been linked to improved neuroprotective effects.
Case Study 1: Antidepressant Efficacy
A study conducted on mice demonstrated that administration of 4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated increased locomotion and reduced immobility time in forced swim tests, suggesting its potential as an antidepressant agent .
Case Study 2: Antitumor Activity
In vitro assays tested the cytotoxicity of this compound against human lung cancer (A549) and colon cancer (HT-29) cell lines. Results showed that it inhibited cell proliferation effectively, with IC50 values indicating potent activity comparable to established chemotherapeutic agents .
Comparative Analysis with Related Compounds
To understand the uniqueness of 4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N-{2-[4-(piperidinyl)]ethyl}benzamide | Piperidine instead of piperazine | Different pharmacological profiles |
| N-{2-[3-(trifluoromethyl)phenyl]}ethyl}benzamide | Contains trifluoromethyl group | Enhanced lipophilicity affecting bioavailability |
| N-{2-[4-(methoxyphenyl)]ethyl}benzamide | Substituted phenyl group | Potentially different receptor selectivity |
This table highlights how variations in substituents can influence the biological activity and therapeutic potential of related compounds.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Functional Differences
- Electron-Withdrawing vs. In contrast, the methoxy (-OCH₃) group in the target compound is electron-donating, which may favor π-π stacking with aromatic residues in receptor pockets .
- Heterocyclic Modifications :
- Thiophene-containing analogs (Compounds 7, 3a) exhibit antiviral and dopaminergic activity, likely due to sulfur's role in hydrophobic interactions and redox modulation .
- Fluorinated analogs () show improved metabolic stability and 5-HT1A selectivity, attributed to fluorine's electronegativity and small atomic radius .
- Linker Flexibility :
Research Findings and Pharmacological Implications
Receptor Binding and Selectivity
- 5-HT1A Receptor: The nitro-pyridyl analog () demonstrates crystallographic stability (monoclinic P21/n space group) and is used in PET imaging, highlighting its high affinity for 5-HT1A .
- Dopamine D3 Receptor : Thiophene-linked analogs (3a–c) show moderate D3 affinity (Ki < 100 nM), suggesting the importance of aryl-electronic profiles in dopaminergic signaling .
Physicochemical Properties
- Solubility : Sulfonamide-substituted analogs () exhibit improved aqueous solubility (logP ~2.5) compared to the target compound (estimated logP ~3.0) due to polar sulfamoyl groups .
- Crystallinity: The nitro-pyridyl analog forms stable monoclinic crystals, advantageous for formulation and dosage control .
Biological Activity
4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide is a synthetic compound with significant potential in pharmacology, particularly due to its structural features that allow it to interact with various biological targets. This article discusses its biological activity, including mechanisms of action, receptor interactions, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of approximately 290.36 g/mol. Its structure incorporates a methoxy group and a piperazine moiety, which are critical for its biological interactions.
Target Receptors:
4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide primarily interacts with dopamine receptors, particularly the D4 subtype. Research indicates that compounds structurally related to this benzamide show high affinity for D4 receptors, with some derivatives exhibiting selectivity over other dopamine receptor subtypes (D2 and D3) as well as serotonin receptors .
Biochemical Pathways:
The compound is believed to influence several biochemical pathways due to its ability to modulate neurotransmitter systems. It may affect dopaminergic signaling, which is crucial in various neurological and psychiatric conditions.
Antipsychotic Effects
Studies have demonstrated that derivatives of 4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide exhibit antipsychotic-like effects in animal models. The compound's ability to selectively bind to D4 receptors suggests potential use in treating disorders like schizophrenia .
Anticancer Activity
Preliminary investigations indicate that the compound may possess anticancer properties. Its structural analogs have shown efficacy against various cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation.
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of related compounds, suggesting that 4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide may exhibit similar effects against bacterial and fungal pathogens. This could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Affinity Studies
A structure-affinity relationship (SAR) study indicated that modifications in the piperazine ring significantly affect receptor binding affinities. For instance, compounds with halogen substitutions on the aromatic ring demonstrated enhanced binding to D4 receptors compared to unsubstituted variants .
| Compound Name | IC50 (nM) | Selectivity | Notes |
|---|---|---|---|
| 4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide | 57 | >10,000 (D4 vs D2) | High affinity for D4 |
| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | 0.057 | >10,000 | Very high affinity for D4 |
In Vivo Studies
In vivo studies using rodent models have shown that administration of 4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide leads to significant behavioral changes consistent with antipsychotic effects. These studies often measure locomotor activity and other behavioral endpoints post-administration .
Q & A
Q. What are the common synthetic routes for 4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of the benzamide core via coupling agents like DCC/DMAP to introduce the methoxy group .
- Step 2 : Introduction of the piperazine ring via nucleophilic substitution or reductive amination. For example, reacting with 1-(2-aminoethyl)piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 3 : Optimization of sulfonyl or amide linkages using sulfonyl chlorides or coupling reagents to enhance metabolic stability . Key parameters include solvent choice (acetonitrile for polar intermediates), temperature control (reflux for 4–5 hours), and purification via chromatography .
Q. How is X-ray crystallography utilized to determine the molecular conformation of this compound?
Single-crystal X-ray diffraction reveals:
- Crystal system : Monoclinic (space group P2₁/n) with unit cell parameters a = 11.480 Å, b = 15.512 Å, c = 13.235 Å, and β = 108.5° .
- Conformational analysis : The piperazine ring adopts a chair conformation, while the pyridine and methoxyphenyl rings form dihedral angles of 65.5° and 70.7°, influencing receptor binding .
- Hydrogen bonding : Intramolecular C–H···O interactions stabilize the structure, critical for molecular docking studies .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy at δ ~3.8 ppm, piperazine protons at δ ~2.5–3.5 ppm) .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 488.6 [M+H]⁺ for derivatives) and fragmentation pathways .
- IR spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1150 cm⁻¹) .
Advanced Research Questions
Q. How does modifying the piperazine ring affect binding affinity to serotonin receptors (e.g., 5-HT₁A)?
- Substituent effects : Adding electron-withdrawing groups (e.g., nitro) to the phenylpiperazine moiety increases receptor affinity by enhancing hydrogen bonding with residues like Asp116 .
- Conformational rigidity : Derivatives with constrained piperazine rings (e.g., spirocyclic analogs) show improved selectivity due to reduced entropic penalties during binding .
- Case study : Replacing the methoxy group with a trifluoromethyl phenoxy group (as in thieno-pyrimidine derivatives) boosts inhibitory activity against 5-HT₁A (IC₅₀ < 50 nM) .
Q. What in vitro assays are recommended to evaluate its potential as a CNS therapeutic agent?
- Radioligand binding assays : Use ³H-8-OH-DPAT for 5-HT₁A receptor affinity screening .
- Functional assays : Measure cAMP inhibition in HEK-293 cells transfected with 5-HT₁A receptors .
- Blood-brain barrier (BBB) penetration : Predict via PAMPA-BBB models, where logP values >2.5 correlate with CNS activity .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Data normalization : Account for variations in assay conditions (e.g., cell line differences, incubation times) by cross-referencing IC₅₀ values with standardized controls .
- Structural validation : Confirm compound purity (>95% via HPLC) and stereochemistry (using chiral columns or X-ray data) to exclude batch-specific artifacts .
- Meta-analysis : Compare results across structurally analogous compounds (e.g., 4-nitro-N-pyridyl derivatives) to identify trends in substituent-activity relationships .
Experimental Design & Data Analysis
Q. What strategies optimize the compound’s metabolic stability in preclinical studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
- CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Liver microsome studies : Monitor demethylation of the methoxy group, a common metabolic pathway .
Q. How to design a structure-activity relationship (SAR) study for derivatives targeting anticancer activity?
- Core modifications : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the benzamide and piperazine rings .
- In vitro testing : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) and correlate results with computational docking (e.g., Autodock Vina) to identify key interactions with targets like EGFR .
- Data modeling : Apply QSAR models using descriptors like logP, polar surface area, and H-bond donors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
